molecular formula C8H14N2O B13541954 1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one

1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one

Cat. No.: B13541954
M. Wt: 154.21 g/mol
InChI Key: KDSHBMWELKMJAD-UHFFFAOYSA-N
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Description

1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one is a bicyclic organic compound known for its unique structure and versatile applications in various fields of science. This compound is characterized by a diazabicyclo[2.2.2]octane core, which imparts significant stability and reactivity, making it a valuable reagent in organic synthesis and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one typically involves the reaction of ethylenediamine with formaldehyde and a ketone under controlled conditions. The reaction is carried out in the presence of a catalyst, often a zeolite, to facilitate the formation of the bicyclic structure . The process involves heating the reactants to a specific temperature to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures efficient production with minimal by-products. The reaction conditions are optimized to achieve high purity and yield, making the compound suitable for various industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one involves its ability to act as a nucleophilic catalyst. The compound’s diazabicyclo[2.2.2]octane core provides a stable platform for various chemical transformations. It can activate substrates by forming transient intermediates, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one is unique due to its specific substitution pattern on the diazabicyclo[2.2.2]octane core, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical transformations .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-(2,5-diazabicyclo[2.2.2]octan-2-yl)ethanone

InChI

InChI=1S/C8H14N2O/c1-6(11)10-5-7-2-3-8(10)4-9-7/h7-9H,2-5H2,1H3

InChI Key

KDSHBMWELKMJAD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2CCC1CN2

Origin of Product

United States

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